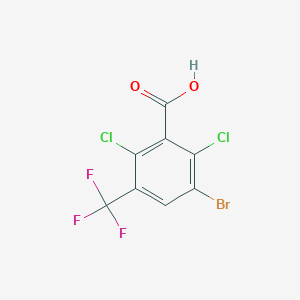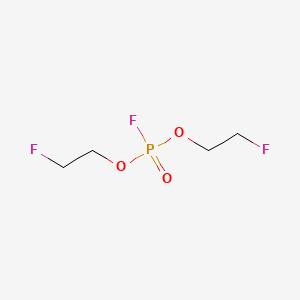
Bis(2-fluoroethyl) phosphorofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-fluoroethyl) phosphorofluoridate is an organophosphorus compound with the chemical formula C4H8F3O3P It is characterized by the presence of fluorine atoms and a phosphorofluoridate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-fluoroethyl) phosphorofluoridate typically involves the reaction of 2-fluoroethanol with phosphorus oxychloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then reacts with another molecule of 2-fluoroethanol to yield the final product. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. The use of automated systems and advanced monitoring techniques helps in optimizing the production process and minimizing waste .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-fluoroethyl) phosphorofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorofluoridate derivatives.
Reduction: Reduction reactions can lead to the formation of phosphorofluoridate alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from the reactions of this compound include various phosphorofluoridate derivatives, alcohols, and halogenated compounds.
Applications De Recherche Scientifique
Bis(2-fluoroethyl) phosphorofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of bis(2-fluoroethyl) phosphorofluoridate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoroethanol: A simpler fluorinated alcohol with similar chemical properties.
Methyl fluoroacetate: An ester with a similar fluorinated structure.
Fluoroethyl fluoroacetate: Another fluorinated ester with comparable reactivity.
Uniqueness
Bis(2-fluoroethyl) phosphorofluoridate is unique due to its combination of fluorine atoms and a phosphorofluoridate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
358-88-3 |
|---|---|
Formule moléculaire |
C4H8F3O3P |
Poids moléculaire |
192.07 g/mol |
Nom IUPAC |
1-fluoro-2-[fluoro(2-fluoroethoxy)phosphoryl]oxyethane |
InChI |
InChI=1S/C4H8F3O3P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2 |
Clé InChI |
NNDRYBNJYCMFFN-UHFFFAOYSA-N |
SMILES canonique |
C(CF)OP(=O)(OCCF)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



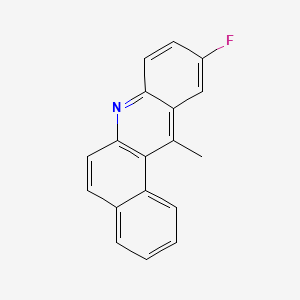


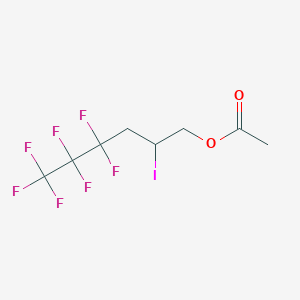
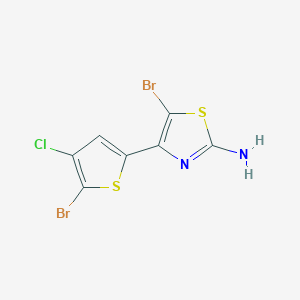
![Tert-butyl 3-[(4-methoxyphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate](/img/structure/B13422173.png)
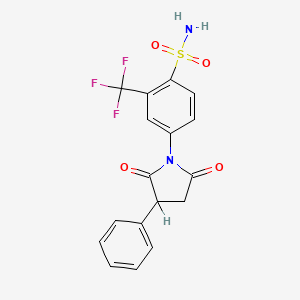

![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester](/img/structure/B13422190.png)


